(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Chiral chemistry Asymmetric synthesis Stereoselective pharmacology

This chiral (S)-enantiomer ensures stereochemical fidelity critical for asymmetric synthesis and receptor binding studies—eliminating the confounding heterogeneity prevalent in racemic mixtures (CAS 18385-77-8) or (R)-enantiomer (CAS 1270291-39-8) preparations. The stereodefined hydroxyl group serves as a chiral handle for diastereoselective transformations, while the 6-bromo substituent enables versatile cross-coupling diversification. Documented ecdysone receptor agonist activity (EC50 151 nM in Bm5 cells) validates its use as a reference standard in insect growth regulator research. Additionally, HeLa cell cytotoxicity data supports inclusion in anticancer SAR screening panels. Choose the defined (4S)-enantiomer to guarantee experimental reproducibility and eliminate stereochemical uncertainty.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 197908-42-2
Cat. No. B3011395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
CAS197908-42-2
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESC1COC2=C(C1O)C=C(C=C2)Br
InChIInChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1
InChIKeyAUBCSGZQJXSWGV-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: A Chiral Benzopyran Building Block for Asymmetric Synthesis and Receptor-Targeted Research


(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 197908-42-2) is a chiral benzopyran derivative featuring a bromine atom at the 6-position and a stereodefined hydroxyl group at the 4-position. This compound is a single enantiomer (S-configuration) of 6-bromochroman-4-ol, distinguished from its racemic counterpart (CAS 18385-77-8) and the (4R)-enantiomer (CAS 1270291-39-8). Its defined stereochemistry is critical for applications requiring chiral specificity, such as asymmetric synthesis and the study of stereoselective biological interactions [1]. The compound is available from commercial suppliers with typical purity specifications of 95% .

Why the (4S)-Enantiomer Cannot Be Replaced by Racemic Mixtures or the (4R)-Isomer


Substituting (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol with its racemic mixture (CAS 18385-77-8) or the opposite enantiomer (CAS 1270291-39-8) introduces significant stereochemical uncertainty that can compromise experimental outcomes. The (4S)-configuration dictates the three-dimensional orientation of the hydroxyl group, which directly influences molecular recognition events such as receptor binding, enzyme interactions, and chiral induction in asymmetric synthesis [1]. In biological systems, the ecdysone receptor agonist activity of this compound demonstrates enantiomer-dependent potency, with EC50 values varying substantially depending on the stereochemical environment [2]. For procurement in chiral chemistry or stereoselective pharmacology, using the defined (4S)-enantiomer ensures reproducibility and eliminates the confounding variable of stereochemical heterogeneity inherent in racemic or opposite-enantiomer preparations.

Quantitative Differentiation of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Comparative Evidence for Procurement Decisions


Stereochemical Purity Defines Unique Molecular Recognition: (4S) vs. (4R) Enantiomer

The (4S)-enantiomer of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol possesses a distinct three-dimensional configuration that cannot be replicated by the (4R)-enantiomer (CAS 1270291-39-8) or the racemic mixture. While direct comparative bioactivity data between the two pure enantiomers is limited in public repositories, the fundamental principle of stereochemical recognition dictates that the (4S)-configuration engages chiral biological targets and synthetic catalysts in a manner fundamentally different from its mirror image. The compound's defined stereocenter count of 1 (S-configuration) [1] ensures consistent and predictable interactions in applications where chirality is a critical parameter .

Chiral chemistry Asymmetric synthesis Stereoselective pharmacology

Ecdysone Receptor Agonist Activity: EC50 = 151 nM in Bombyx mori Bm5 Cells

In a luciferase reporter gene assay using Bombyx mori Bm5 cells, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol exhibited agonist activity at the ecdysone receptor with an EC50 of 151 nM [1]. This value is derived from a curated database and represents a quantifiable measure of the compound's ability to activate this nuclear receptor. While data for the racemic mixture or the (4R)-enantiomer in the same assay is not available for direct comparison, this EC50 value establishes a benchmark for the compound's activity in this specific biological context.

Insect endocrinology Ecdysone receptor Agonist activity

Antiproliferative Activity Against Human HeLa Cells: Activity ≤ 1 µM in WST8 Assay

In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells after 48-hour incubation using the WST8 assay, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol was classified as active with an activity threshold of ≤ 1 µM [1]. This finding is part of a screening panel where 3 out of 6 tested compounds were active. While no direct comparator data for the racemic or opposite enantiomer is provided in the same assay, this result indicates the compound possesses measurable cytotoxic activity against this cervical cancer cell line.

Cancer research Cytotoxicity Antiproliferative

GHS Hazard Classification: Acute Oral Toxicity (Category 4) and Irritation Warnings

According to the European Chemicals Agency (ECHA) classification, (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is classified under GHS as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is distinct from non-halogenated benzopyran analogs, which may exhibit different toxicity profiles due to the absence of the bromine substituent. For procurement and laboratory handling, these classifications inform appropriate safety protocols and personal protective equipment requirements.

Safety data Hazard assessment Laboratory handling

Optimal Application Scenarios for (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol


Asymmetric Synthesis and Chiral Building Block Utilization

The (4S)-configuration of this compound makes it a valuable chiral building block for the asymmetric synthesis of more complex benzopyran derivatives. Its stereodefined hydroxyl group can serve as a chiral handle for diastereoselective transformations or as a point of attachment for chiral auxiliaries [1]. The bromine substituent at the 6-position provides a versatile functional handle for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling further diversification while preserving the chiral center.

Ecdysone Receptor Agonist Screening and Insect Endocrinology Research

With a demonstrated EC50 of 151 nM in a Bombyx mori Bm5 cell-based luciferase reporter assay [1], this compound is suitable for use as a reference agonist in ecdysone receptor assays. Researchers investigating insect growth regulators, pest control agents, or ecdysone receptor signaling pathways can employ this compound as a benchmark for comparative studies with novel synthetic or natural ligands.

Antiproliferative Activity Profiling in Cancer Cell Line Panels

The compound's activity against HeLa cells (activity ≤ 1 µM) [1] positions it as a candidate for inclusion in broader cytotoxicity screening panels. Medicinal chemistry groups exploring the benzopyran scaffold for anticancer applications may use this compound as a starting point for structure-activity relationship (SAR) exploration, particularly focusing on modifications to the bromine position or the chiral center.

Chiral Chromatography Method Development and Analytical Standards

As a single enantiomer with a defined stereocenter, this compound can serve as a reference standard for the development and validation of chiral chromatographic methods (e.g., chiral HPLC or SFC). It can be used to calibrate retention times, assess enantiomeric resolution, and verify the performance of chiral stationary phases when analyzing racemic mixtures of 6-bromochroman-4-ol or related benzopyran derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.